![molecular formula C33H60N4O6 B12295119 Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester CAS No. 64022-57-7](/img/structure/B12295119.png)
Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a nitrilotriacetate backbone. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its stability and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat beinhaltet typischerweise die Reaktion von 2,2,6,6-Tetramethylpiperidin mit Nitrilotriessigsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig unter Verwendung eines Lösungsmittels wie Chloroform oder Dichlormethan. Der Prozess kann die Verwendung eines Katalysators beinhalten, um die Reaktion zu erleichtern und die Ausbeute zu verbessern. Die Reaktionsbedingungen, einschließlich Temperatur und Zeit, werden optimiert, um die vollständige Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat unter Verwendung großer Reaktoren und automatisierter Systeme hochskaliert. Der Prozess beinhaltet die kontinuierliche Zugabe von Reaktanten und die Verwendung fortschrittlicher Reinigungsverfahren, um das Endprodukt zu isolieren. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat verwendet werden, umfassen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Chloroform, Dichlormethan, Ethanol
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationsprodukte beispielsweise oxidierte Derivate ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung produzieren .
Wissenschaftliche Forschungsanwendungen
Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat beinhaltet seine Fähigkeit, mit freien Radikalen und reaktiven Sauerstoffspezies zu interagieren. Die Verbindung wirkt als Radikalfänger und neutralisiert diese reaktiven Spezies, wodurch oxidativer Schaden an Zellen und Materialien verhindert wird. Dieser schützende Effekt wird auf das Vorhandensein der 2,2,6,6-Tetramethylpiperidin-4-yl-Gruppen zurückgeführt, die für ihre antioxidativen Eigenschaften bekannt sind .
Wirkmechanismus
The mechanism of action of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a scavenger, neutralizing these reactive species and preventing oxidative damage to cells and materials. This protective effect is attributed to the presence of the 2,2,6,6-tetramethylpiperidin-4-yl groups, which are known for their antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2,6,6-Tetramethylpiperidin: Eine verwandte Verbindung, die in der organischen Synthese als sterisch gehinderte Base verwendet wird.
4-Amino-2,2,6,6-Tetramethylpiperidin: Eine weitere ähnliche Verbindung mit Anwendungen bei der Synthese von Lichtschutzmitteln.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamid: Wird in der Polymerchemie für seine stabilisierenden Eigenschaften verwendet.
Einzigartigkeit
Tris(2,2,6,6-Tetramethylpiperidin-4-yl) 2,2’,2’'-Nitrilotriacetat ist aufgrund seiner Kombination aus drei 2,2,6,6-Tetramethylpiperidin-4-yl-Gruppen, die an einem Nitrilotriacetat-Rückgrat befestigt sind, einzigartig. Diese Struktur verleiht eine verbesserte Stabilität und Reaktivität
Eigenschaften
CAS-Nummer |
64022-57-7 |
|---|---|
Molekularformel |
C33H60N4O6 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 2-[bis[2-oxo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl]amino]acetate |
InChI |
InChI=1S/C33H60N4O6/c1-28(2)13-22(14-29(3,4)34-28)41-25(38)19-37(20-26(39)42-23-15-30(5,6)35-31(7,8)16-23)21-27(40)43-24-17-32(9,10)36-33(11,12)18-24/h22-24,34-36H,13-21H2,1-12H3 |
InChI-Schlüssel |
OUBISKKOUYNDML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CN(CC(=O)OC2CC(NC(C2)(C)C)(C)C)CC(=O)OC3CC(NC(C3)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


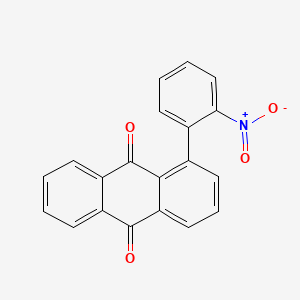
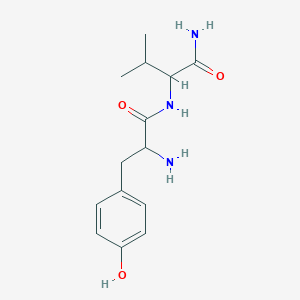
![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)
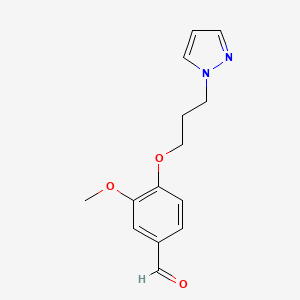
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)


![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)

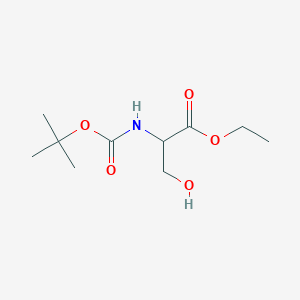
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
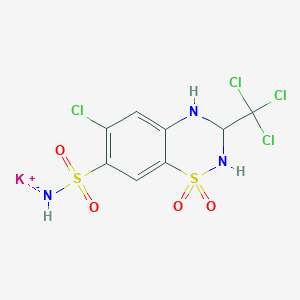
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
